molecular formula C15H28N2O3S B7048760 1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea

1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea

Cat. No.: B7048760
M. Wt: 316.5 g/mol
InChI Key: DQPZSIXSFUARNK-PYNQCMFNSA-N
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Description

1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea is a complex organic compound with a unique structure that includes a cyclopropyl group, a urea moiety, and a thianyl group

Properties

IUPAC Name

1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-10-5-6-12(9-21(10,19)20)16-14(18)17-13-7-11(13)8-15(2,3)4/h10-13H,5-9H2,1-4H3,(H2,16,17,18)/t10?,11-,12?,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPZSIXSFUARNK-PYNQCMFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CS1(=O)=O)NC(=O)NC2CC2CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CS1(=O)=O)NC(=O)N[C@@H]2C[C@H]2CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea typically involves multiple steps

    Cyclopropyl Intermediate Synthesis: The cyclopropyl intermediate can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent under specific conditions.

    Urea Group Introduction: The urea moiety can be introduced by reacting the cyclopropyl intermediate with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

    Thianyl Group Addition: The thianyl group can be added through a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the urea intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the urea or thianyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes, receptors, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea: can be compared with other cyclopropyl or urea-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

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